molecular formula C22H26N2O4S2 B2918481 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide CAS No. 2034472-53-0

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2918481
CAS No.: 2034472-53-0
M. Wt: 446.58
InChI Key: YRVQOLSCQZDJKK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a synthetic small molecule characterized by:

  • Hydroxypropyl side chain: A polar substituent that may enhance solubility and influence stereochemical interactions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVQOLSCQZDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzothiophene core can be reduced to form a dihydrobenzothiophene derivative.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several pharmacologically relevant molecules (Table 1):

Compound Name / ID Core Structure Key Functional Groups Notable Features
Target Compound Benzothiophene + benzamide Diethylsulfamoyl, hydroxypropyl High lipophilicity (benzothiophene), potential sulfonamide-mediated target binding
L748337 () Phenylsulfonyl + benzamide Hydroxypropylamino, phenylsulfonamide β-adrenergic receptor ligand; sulfonamide enhances receptor affinity
CGP20712A () Benzimidazolone + benzamide Hydroxypropoxy, tert-butylamino β1-adrenergic antagonist; bulky tert-butyl group improves selectivity
4-(4-X-phenylsulfonyl)benzamide derivatives () Triazole + phenylsulfonyl Hydrazinecarbothioamide, triazole-thione Tautomerism (thione vs. thiol) affects stability and reactivity
Compound 22 () Benzamide + pyridine Methoxybenzamido, tert-butyl Aromatic diversity (pyridine) modulates solubility and target engagement

Functional Group Impact on Properties

(a) Sulfonamide/Sulfonyl Groups
  • The target compound’s diethylsulfamoyl group differs from L748337’s phenylsulfonamide () .
  • In , sulfonyl-linked triazoles exhibit tautomeric equilibria (thione ↔ thiol) , whereas the target’s sulfamoyl group lacks tautomerism, favoring metabolic stability.
(b) Benzamide Core
  • The benzamide scaffold is shared with CGP20712A () and Compound 22 () . Substituents on the benzamide (e.g., diethylsulfamoyl vs. methoxybenzamido) influence electronic effects and binding pocket compatibility.
(c) Heterocyclic Systems
  • The benzothiophene in the target compound offers greater rigidity and lipophilicity than the triazole in or the pyridine in Compound 22 . This may enhance blood-brain barrier penetration compared to more polar analogs.

Research Findings and Pharmacological Implications

Binding and Selectivity

  • The diethylsulfamoyl group likely engages in hydrogen bonding with target proteins, similar to sulfonamide interactions in β-adrenergic ligands () .
  • Compared to CGP20712A’s bulky tert-butyl group , the target’s benzothiophene may reduce selectivity but improve off-target interactions in kinase or GPCR pathways.

Solubility and Pharmacokinetics

  • The benzothiophene core increases logP compared to ’s triazolyl benzamide , suggesting higher tissue distribution but lower aqueous solubility.
  • The hydroxypropyl chain may mitigate insolubility issues, as seen in polar side chains of ’s Compound 22 .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The compound can be characterized by the following structural formula:

N 2 1 benzothiophen 2 yl 2 hydroxypropyl 4 diethylsulfamoyl benzamide\text{N 2 1 benzothiophen 2 yl 2 hydroxypropyl 4 diethylsulfamoyl benzamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing benzothiazole and benzimidazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods .

Key Findings:

  • Cell Lines Tested: A549, HCC827, NCI-H358.
  • Assays Used: MTS cytotoxicity and BrdU proliferation assays.
  • IC50 Values:
    • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These findings suggest that the compound may inhibit cell proliferation effectively while maintaining lower toxicity levels compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated that certain derivatives possess significant antibacterial effects .

Antimicrobial Testing Results:

  • Methods Used: Broth microdilution testing according to CLSI guidelines.
  • Effective Compounds: Several derivatives demonstrated notable activity against both bacterial strains.

The biological activity of this compound is believed to involve interaction with DNA. Compounds in this class often bind within the minor groove of DNA, which may disrupt cellular processes such as replication and transcription .

Case Studies and Research Findings

  • Study on Antitumor Efficacy:
    • Objective: To evaluate the cytotoxic effects of the compound on lung cancer cell lines.
    • Results: Significant inhibition of cell growth was observed in both 2D and 3D cultures, with higher efficacy noted in the 2D format.
  • Antimicrobial Studies:
    • Objective: To assess the antibacterial properties against common pathogens.
    • Results: Certain derivatives exhibited strong antibacterial activity, indicating potential for development into therapeutic agents for infections.

Data Summary Table

Activity TypeCell Line/PathogenAssay TypeIC50 Value (μM)
AntitumorA549MTS Cytotoxicity6.75 ± 0.19
AntitumorHCC827MTS Cytotoxicity6.26 ± 0.33
AntitumorNCI-H358MTS Cytotoxicity6.48 ± 0.11
AntimicrobialStaphylococcus aureusBroth MicrodilutionActive
AntimicrobialEscherichia coliBroth MicrodilutionActive

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